tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate
CAS No.:
Cat. No.: VC15728560
Molecular Formula: C11H23N3O3
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23N3O3 |
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Molecular Weight | 245.32 g/mol |
IUPAC Name | tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1 |
Standard InChI Key | LIRUNLCZYYYSDX-MQWKRIRWSA-N |
Isomeric SMILES | CCC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate is an organic compound with a unique structure that includes a tert-butyl group, a hydrazine moiety, and a carbamate functional group. Its molecular formula is C11H23N3O3, and it has a molecular weight of approximately 245.32 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
Synthesis and Chemical Reactivity
The synthesis of tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate can be achieved through several methods, often involving the reaction of appropriate precursors in the presence of catalysts or reagents that facilitate the formation of the carbamate and hydrazine functionalities. The compound's reactivity is primarily due to its hydrazine and carbamate groups, which can participate in condensation reactions, nucleophilic substitutions, and other organic transformations.
Synthesis Methods
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Condensation Reactions: Involving the reaction of a hydrazine derivative with a carbamate precursor.
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Nucleophilic Substitutions: Utilizing the hydrazine group as a nucleophile to replace leaving groups in other molecules.
Applications in Medicinal Chemistry
tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate is a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to serve as a precursor for compounds with potential therapeutic properties, such as antimicrobial or anticancer activities. The compound's ability to undergo various chemical transformations makes it versatile in medicinal chemistry applications .
Potential Therapeutic Applications
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Antimicrobial Agents: The hydrazine moiety can be modified to produce compounds with antimicrobial properties.
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Anticancer Agents: The carbamate group can be used to synthesize compounds that inhibit cancer cell growth.
Comparison Table
Compound Name | Structure Features | Unique Aspects |
---|---|---|
tert-Butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate | Hydroxy group instead of hydrazine | Focus on oxopyrrolidine functionality |
5-(hydroxymethyl)-3-methylisoxazole | Isoxazole ring structure | Different heterocyclic framework |
N,N-diethylhydrazine | Simple hydrazine derivative | Lacks carbamate and complex side groups |
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